UNII-103QB0867Q
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Overview
Description
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid typically involves the condensation of a benzothiazole derivative with a suitable aliphatic precursor. Common synthetic routes include:
Condensation Reactions: Utilizing benzothiazole-2-carboxylic acid with aliphatic amines under acidic conditions.
Cyclization Reactions: Involving the cyclization of appropriate precursors in the presence of catalysts like phosphorus pentasulfide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. Benzothiazole-based drugs are being explored for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive benzothiazole core.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting cellular processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its broad range of biological activities.
2-aminobenzothiazole: Another derivative with significant antimicrobial properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
What sets (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid apart is its specific stereochemistry and the presence of both a benzothiazole and a pentanoic acid moiety
Properties
CAS No. |
177785-47-6 |
---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1 |
InChI Key |
FUSYFEXGXRDJNB-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
177785-47-6 | |
Synonyms |
3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid CMBB-BIT N-(1-carboxy-2-methylbutyl)benzisothiazolone PD 161374 PD-161374 |
Origin of Product |
United States |
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